molecular formula C14H8ClF9N2O B3039382 4-chloro-3-(4-methoxyphenyl)-5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1H-pyrazole CAS No. 1029636-18-7

4-chloro-3-(4-methoxyphenyl)-5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1H-pyrazole

Cat. No.: B3039382
CAS No.: 1029636-18-7
M. Wt: 426.66 g/mol
InChI Key: ZMVAMPSKIYWHPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-3-(4-methoxyphenyl)-5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1H-pyrazole is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a chloro group, a methoxyphenyl group, and a nonafluorobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-(4-methoxyphenyl)-5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the methoxyphenyl group: This step involves the coupling of the pyrazole ring with a methoxyphenyl derivative, often through a Suzuki or Heck coupling reaction.

    Incorporation of the nonafluorobutyl group: This can be achieved through nucleophilic substitution reactions using nonafluorobutyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-(4-methoxyphenyl)-5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-chloro-3-(4-methoxyphenyl)-5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers or coatings.

Mechanism of Action

The mechanism of action of 4-chloro-3-(4-methoxyphenyl)-5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The nonafluorobutyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-(4-methoxyphenyl)-5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1H-pyrazole
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and physical properties. The presence of the nonafluorobutyl group, in particular, imparts high thermal stability and resistance to chemical degradation, making it valuable for various applications.

Properties

IUPAC Name

4-chloro-3-(4-methoxyphenyl)-5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF9N2O/c1-27-7-4-2-6(3-5-7)9-8(15)10(26-25-9)11(16,17)12(18,19)13(20,21)14(22,23)24/h2-5H,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMVAMPSKIYWHPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2Cl)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF9N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-3-(4-methoxyphenyl)-5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-chloro-3-(4-methoxyphenyl)-5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
4-chloro-3-(4-methoxyphenyl)-5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
4-chloro-3-(4-methoxyphenyl)-5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1H-pyrazole
Reactant of Route 5
4-chloro-3-(4-methoxyphenyl)-5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
4-chloro-3-(4-methoxyphenyl)-5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.